molecular formula C12H14FN3O B1491238 2-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)ethan-1-ol CAS No. 2098131-25-8

2-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)ethan-1-ol

Cat. No.: B1491238
CAS No.: 2098131-25-8
M. Wt: 235.26 g/mol
InChI Key: LXMHGJKDDPUURL-UHFFFAOYSA-N
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Description

2-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)ethan-1-ol is a useful research compound. Its molecular formula is C12H14FN3O and its molecular weight is 235.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antiviral Applications

Pyrazole derivatives have been identified as potent anti-HIV agents. A review summarizes the anti-HIV activity of pyrazole-containing compounds, highlighting their importance in developing new therapies against HIV. These findings could imply potential for the specific compound if explored in similar contexts (Kumar et al., 2022).

Photophysical Properties

The study of pyrazolylpyridines has revealed compounds that exhibit various types of photoreactions, including excited-state intramolecular proton transfer. These photophysical properties suggest potential applications in developing new materials for optical and electronic devices (Vetokhina et al., 2012).

Anti-inflammatory Applications

Research into 4,5-diaryl-1H-pyrazole-3-ol derivatives indicates their potential as COX-2 inhibitors, which play a significant role in anti-inflammatory and analgesic activities. These findings suggest that structurally related compounds could also serve as leads for developing new anti-inflammatory drugs (Patel et al., 2004).

Luminescence and OLED Applications

The synthesis of pyrazolylpyridine derivatives and their coordination with metal centers like zinc(II) and europium(III) have been explored. These complexes demonstrate interesting photoluminescence properties, suggesting potential applications in luminescent materials and organic light-emitting diodes (OLEDs) (Lam et al., 2000).

Polymerization Catalysts

Pyrazolylamine ligands have been shown to catalyze the oligomerization or polymerization of ethylene, leading to the production of various polymeric materials. The activity of these catalysts is influenced by co-catalysts and solvents, offering insights into tailoring polymer properties (Obuah et al., 2014).

Antioxidant and Antimicrobial Applications

A novel series of pyrazolylpyridine derivatives exhibited promising antioxidant and antimicrobial activities. This suggests potential applications in developing new antioxidants and antimicrobials, highlighting the versatility of pyrazole-based compounds (Bonacorso et al., 2015).

Properties

IUPAC Name

2-[1-(2-fluoroethyl)-3-pyridin-4-ylpyrazol-4-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN3O/c13-4-7-16-9-11(3-8-17)12(15-16)10-1-5-14-6-2-10/h1-2,5-6,9,17H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXMHGJKDDPUURL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NN(C=C2CCO)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)ethan-1-ol
Reactant of Route 2
2-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)ethan-1-ol
Reactant of Route 3
Reactant of Route 3
2-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)ethan-1-ol
Reactant of Route 4
2-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)ethan-1-ol
Reactant of Route 5
2-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)ethan-1-ol
Reactant of Route 6
2-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)ethan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.